An In-depth Technical Guide to 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid: Chemical Properties and Structure
An In-depth Technical Guide to 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: March 19, 2026
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid. This molecule, with the chemical formula C₁₇H₁₆O₃ and a molecular weight of 268.31 g/mol , is characterized by a unique combination of a rigid indan moiety, a flexible ether linkage, and an ionizable benzoic acid group.[1] This guide will delve into the structural elucidation, physicochemical properties, a proposed synthetic pathway, and state-of-the-art characterization methodologies. Furthermore, we will explore the potential pharmacological relevance of this compound by drawing parallels with structurally related molecules exhibiting biological activity. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, drug discovery, and materials science.
Introduction
The landscape of modern drug discovery is continually evolving, with a persistent demand for novel molecular scaffolds that offer unique pharmacodynamic and pharmacokinetic profiles. The compound 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid emerges as a molecule of interest, integrating structural motifs that are prevalent in a variety of biologically active compounds. The indan core is a constituent of various pharmaceuticals and is explored for its potential in treating conditions like cancer and Alzheimer's disease.[2] The benzoic acid functional group is a common feature in numerous drugs and is known to influence properties such as solubility, protein binding, and receptor interaction.[3] The ether linkage provides a degree of conformational flexibility, which can be crucial for optimal binding to biological targets.
This guide aims to provide a detailed technical analysis of this compound, synthesizing available data with established chemical principles to offer a holistic understanding of its properties and potential.
Molecular Structure and Physicochemical Properties
The chemical structure of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid is presented below.
Figure 1: Chemical structure of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid.
The molecule's key structural features include:
-
A 2,3-dihydro-1H-indene (indan) group: This bicyclic hydrocarbon provides a rigid, lipophilic scaffold.
-
An ether linkage (-O-CH₂-): This flexible bridge connects the indan and benzoic acid moieties.
-
A benzoic acid group: This aromatic carboxylic acid provides a site for ionization and potential hydrogen bonding interactions.
A summary of the predicted and known physicochemical properties is provided in Table 1.
| Property | Value | Source/Method |
| Molecular Formula | C₁₇H₁₆O₃ | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
| CAS Number | 438530-83-7 | [1] |
| Predicted LogP | 3.5 - 4.5 | Computational Prediction |
| Predicted pKa | 4.0 - 4.5 | Based on benzoic acid |
| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | Chemical intuition based on structure |
| Hydrogen Bond Donors | 1 | Carboxylic acid group |
| Hydrogen Bond Acceptors | 3 | Ether oxygen and two carboxylic acid oxygens |
| Rotatable Bonds | 4 |
Synthesis and Characterization
Proposed Synthetic Pathway
Figure 2: Proposed synthetic workflow.
Step 1: Williamson Ether Synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. 5-Hydroxyindan is deprotonated by a weak base like potassium carbonate to form the corresponding phenoxide, which then attacks the electrophilic carbon of methyl 3-(bromomethyl)benzoate to form the ether linkage.
Step 2: Saponification. The methyl ester of the intermediate is hydrolyzed to the corresponding carboxylic acid using a strong base such as sodium hydroxide in a mixture of water and methanol. Subsequent acidification with a mineral acid like hydrochloric acid will protonate the carboxylate to yield the final product, 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-((2,3-dihydro-1H-inden-5-yloxy)methyl)benzoate
-
To a solution of 5-hydroxyindan (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 3-(bromomethyl)benzoate (1.1 eq) in anhydrous acetone dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Step 2: Synthesis of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid
-
Dissolve the purified methyl 3-((2,3-dihydro-1H-inden-5-yloxy)methyl)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
Acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the pure 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid.
Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the indan and benzoic acid moieties in the range of 6.8-7.8 ppm. A singlet for the methylene bridge protons around 5.0 ppm. Aliphatic protons of the indan ring as multiplets between 2.0-3.0 ppm. A broad singlet for the carboxylic acid proton above 10 ppm. |
| ¹³C NMR | Resonances for the carboxyl carbon (~170 ppm), aromatic carbons (110-160 ppm), ether-linked methylene carbon (~70 ppm), and aliphatic indan carbons (25-35 ppm). |
| FT-IR | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹). C-O stretching vibrations for the ether and carboxylic acid (~1200-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight. |
| HPLC | A single sharp peak indicating high purity, with the retention time dependent on the column and mobile phase used. |
Potential Biological Activities and Applications
While no specific biological activities have been reported for 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid, its structural components suggest several potential areas of pharmacological interest.
-
Anti-inflammatory and Analgesic Properties: Benzoic acid and its derivatives have been investigated for their anti-inflammatory and analgesic effects.[3] The presence of the benzoic acid moiety in the target molecule suggests it may exhibit similar properties.
-
Anticancer Activity: Indan derivatives have shown promise as potential anti-cancer agents.[2] The rigid indan scaffold can serve as a pharmacophore to interact with various biological targets involved in cancer progression.
-
Enzyme Inhibition: The combination of a hydrophobic indan group and a polar carboxylic acid group makes this molecule a candidate for enzyme inhibition, where it could potentially bind to active sites with both hydrophobic and hydrophilic pockets.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.
Conclusion
This technical guide has provided a detailed examination of the chemical properties and structure of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid. By integrating information from related compounds and applying fundamental principles of organic chemistry, a comprehensive profile of the molecule has been constructed. The proposed synthetic route and characterization methods offer a practical framework for its preparation and validation in a laboratory setting. The exploration of its potential biological activities highlights promising avenues for future research in drug discovery and development. This document serves as a valuable resource for scientists and researchers interested in the synthesis, characterization, and application of this novel chemical entity.
References
- Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC. (n.d.).
- 3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)benzoic acid, 98% Purity, C17H16O3, 1 gram. (n.d.).
- US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents. (n.d.).
- A Convenient Practical Synthesis of Alkyl and Aryl Oxime Esters - ResearchGate. (2015, January 30).
- A Study On Indian Financial Derivatives Market. (n.d.).
- 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - ChemicalBook. (n.d.).
- Carboxylic acid synthesis by oxidation of benzylic positions - Organic Chemistry Portal. (n.d.).
- OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30).
- Synthesis of benzoic acids from aryl alkyl ketones | Download Table - ResearchGate. (n.d.).
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - AIR Unimi. (2024, April 16).
